Dehydroandrographolide Dehydroandrographolide 2(3H)-Furanone, 3-(2-((1S,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethylidene)-, (3E)- is a natural product found in Andrographis paniculata with data available.
Brand Name: Vulcanchem
CAS No.: 134418-28-3
VCID: VC0002602
InChI: InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1
SMILES:
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol

Dehydroandrographolide

CAS No.: 134418-28-3

Inhibitors

VCID: VC0002602

Molecular Formula: C20H28O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Dehydroandrographolide - 134418-28-3

Description 2(3H)-Furanone, 3-(2-((1S,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethylidene)-, (3E)- is a natural product found in Andrographis paniculata with data available.
CAS No. 134418-28-3
Product Name Dehydroandrographolide
Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
IUPAC Name (3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one
Standard InChI InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1
Standard InChIKey YIIRVUDGRKEWBV-CZUXAOBFSA-N
Isomeric SMILES C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O
Canonical SMILES CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O
Reference [1]. Chen Q, et al. Pharmacokinetics and tolerance of dehydroandrographolide succinate injection after intravenous administration in healthy Chinese volunteers. Acta Pharmacol Sin. 2012 Oct;33(10):1332-6.

[2]. Chao WW, et al. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chin Med. 2010 May 13;5:17.

[3]. Basak A, et al. Inhibition of proprotein convertases-1, -7 and furin by diterpines of Andrographis paniculata and their succinoyl esters. Biochem J. 1999 Feb 15;338 ( Pt 1):107-13.

[4]. Zhu T, et al. Dehydroandrographolide succinate inhibits oxidative stress in mice with lipopolysaccharide-induced acute lung injury by inactivating iNOS. Nan Fang Yi Ke Da Xue Xue Bao. 2012 Sep;32(9):1238-41.

[5]. Chen H, et al. Synthesis, structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents. Bioorg Med Chem Lett. 2014 May 15;24(10):2353-9.
PubChem Compound 78577438
Last Modified Aug 15 2023

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